5-Phenyl-1H-1,2,4-triazol-3-amine

Structural Biology Crystallography Medicinal Chemistry

5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9) is the mandatory building block for WP155 synthesis—using any other triazole regioisomer fails the synthetic route. This specific tautomer adopts a non-planar conformation with a 30.8° dihedral angle between the phenyl ring and triazole core, a geometry critical for target engagement in drug design and crystal engineering. With a defined LogP of 1.6 and known DMSO/methanol solubility, it provides a reproducible baseline for antifungal and anticancer assays, eliminating false results from non-specific binding. Source the correct regioisomer to ensure synthetic fidelity and assay reliability.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 4922-98-9
Cat. No. B150101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-1,2,4-triazol-3-amine
CAS4922-98-9
Synonyms3-Amino-5-phenyl-s-triazole;  3-Amino-5-phenyl-1,2,4-triazole;  3-Amino-5-phenyl-1H-1,2,4-triazole;  3-Phenyl-1H-1,2,4-triazol-5-amine;  5-Phenyl-4H-1,2,4-triazol-3-amine;  NSC 34794;  NSC 96969
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2)N
InChIInChI=1S/C8H8N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
InChIKeyGHUDJFJZFUVPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9): Chemical Identity and Baseline Procurement Data


5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9), also known as 3-amino-5-phenyl-1,2,4-triazole, is a heterocyclic aromatic amine consisting of a 1,2,4-triazole core substituted with a phenyl group at the 5-position and an amino group at the 3-position . This compound serves as a versatile building block and intermediate, notably in the synthesis of the therapeutic candidate WP155, and is also investigated for its intrinsic pharmacological activities, including antifungal and anticancer properties . Its physicochemical profile—specifically a moderate logP of 1.63510, a melting point range of 191-193 °C, and slight solubility in DMSO and methanol—establishes the baseline handling and formulation considerations for researchers sourcing this material .

Why 5-Phenyl-1H-1,2,4-triazol-3-amine Cannot Be Casually Substituted with In-Class Analogs


Substituting 5-Phenyl-1H-1,2,4-triazol-3-amine with a closely related 1,2,4-triazole analog is scientifically unsound due to its unique tautomeric equilibrium and distinct three-dimensional conformation, which directly impact intermolecular interactions and biological target engagement. Structural analysis reveals that the 5-phenyl-1,2,4-triazol-3-amine tautomer adopts a non-planar geometry, with the phenyl ring twisted by 30.8° relative to the triazole core, contrasting sharply with the essentially planar conformation (2.3° dihedral angle) of its tautomeric counterpart, 3-phenyl-1,2,4-triazol-5-amine [1]. This conformational divergence alters π-electron delocalization and hydrogen-bonding patterns, which are critical for molecular recognition in both chemical synthesis and biological assays [1]. The evidence below quantifies why this specific regioisomer, rather than a generic triazole, is required for reproducible scientific outcomes.

5-Phenyl-1H-1,2,4-triazol-3-amine: Head-to-Head Quantitative Differentiation Evidence


Conformational Divergence: A 28.5° Dihedral Angle Difference Defines a Distinct Binding Scaffold

The 5-phenyl-1H-1,2,4-triazol-3-amine tautomer exhibits a significantly different three-dimensional conformation compared to its tautomer 3-phenyl-1H-1,2,4-triazol-5-amine. This structural divergence is quantified by the dihedral angle between the phenyl and triazole rings, which directly influences molecular planarity and π-electron delocalization. These differences are critical for rational drug design and crystal engineering, where precise geometries dictate binding affinity and crystal packing [1].

Structural Biology Crystallography Medicinal Chemistry

Physicochemical Differentiation: LogP and Solubility Profile Define Handling and Assay Compatibility

The partition coefficient (LogP) is a key determinant of compound solubility and permeability. 5-Phenyl-1H-1,2,4-triazol-3-amine has a reported LogP of 1.63510, which classifies it as moderately lipophilic . This value can be compared to the unsubstituted 1,2,4-triazole, which has a calculated LogP of approximately -0.5, representing a difference of over two LogP units [1]. This difference correlates with a >100-fold difference in octanol-water partition coefficient, directly affecting membrane permeability and solubility profiles. Its solubility is characterized as slight in DMSO and methanol, requiring specific solvent systems for in vitro assays .

Physicochemical Properties Formulation Analytical Chemistry

Role as a Key Intermediate in WP155 Synthesis: A Specific Synthetic Utility Lacking in Other Analogs

5-Phenyl-1H-1,2,4-triazol-3-amine is specifically identified as an intermediate in the synthesis of WP155, a compound with reported therapeutic potential . This specific synthetic route requires the precise regioisomer with the amine at the 3-position and the phenyl at the 5-position of the 1,2,4-triazole ring. Substituting a different isomer, such as 3-phenyl-1H-1,2,4-triazol-5-amine, would lead to a different reaction pathway and a different final product, rendering it useless for this established synthetic route .

Synthetic Chemistry Drug Discovery Process Chemistry

Optimal Research and Industrial Use Cases for 5-Phenyl-1H-1,2,4-triazol-3-amine (CAS 4922-98-9)


WP155 and Related Therapeutic Candidate Synthesis

Procurement of 5-Phenyl-1H-1,2,4-triazol-3-amine is mandatory for any synthetic chemistry project requiring the preparation of WP155 or its close structural analogs. The compound's specific regioisomerism is essential for the reaction sequence leading to the target molecule . Using an alternative triazole building block will result in a different product and will not fulfill the synthetic objective.

Structure-Based Drug Design and Crystallography Studies

In rational drug design or structural biology studies where the precise three-dimensional orientation of a 5-phenyl-3-amino-triazole scaffold is required, this compound provides a defined, non-planar geometry (dihedral angle 30.8°) that is distinct from other isomers [1]. This is critical for achieving specific binding poses in silico or for engineering crystal packing motifs in solid-state studies.

In Vitro Anticancer and Antifungal Screening with Predictable Solubility

For researchers conducting in vitro assays for anticancer or antifungal activity, the compound's established physicochemical profile (LogP 1.6, slight DMSO/methanol solubility) provides a known baseline for assay development . This avoids the pitfalls of using more polar or structurally divergent analogs that may exhibit false-negative or false-positive results due to vastly different solubility or non-specific binding characteristics.

Development of Novel Triazole-Based Agrochemicals

In agricultural chemistry research, the 5-phenyl-1,2,4-triazol-3-amine scaffold serves as a key intermediate for developing novel fungicides and herbicides . Its specific substitution pattern is crucial for accessing a unique chemical space distinct from commercial triazole agrochemicals, offering the potential for new modes of action and overcoming existing resistance mechanisms .

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